2-bromo-N-ethyl-N-(3-methylphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide typically involves the bromination of N-ethyl-N-(3-methylphenyl)propanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form N-ethyl-N-(3-methylphenyl)propanamide by removing the bromine atom.
Oxidation Reactions: Under certain conditions, the compound can be oxidized, although specific products depend on the reagents and conditions used.
Scientific Research Applications
2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Chemical Biology: It is used to study biological processes at the molecular level, particularly those involving brominated compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can be compared with other similar compounds, such as:
2-bromo-N-(3-methylphenyl)propanamide: This compound lacks the ethyl group, which may affect its reactivity and biological activity.
2-bromo-N-ethyl-N-(2-methylphenyl)propanamide: The position of the methyl group is different, which can influence the compound’s properties and interactions.
2-bromo-N-ethyl-N-(4-methylphenyl)propanamide: Similar to the previous compound, the position of the methyl group affects its characteristics.
Properties
IUPAC Name |
2-bromo-N-ethyl-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVOTXLLNZDDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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